2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-10(22)18-16-20-13-6-7-21(8-14(13)24-16)9-15(23)19-12-4-2-11(17)3-5-12/h2-5H,6-9H2,1H3,(H,19,23)(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGGNZZHNXIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1
Starting Materials: 2-acetamido pyridine, bromobenzene derivatives.
Reaction Conditions: Heating under reflux with a suitable solvent such as dimethylformamide (DMF) and the use of a base like potassium carbonate (K2CO3).
Procedure: The 2-acetamido pyridine undergoes nucleophilic substitution with bromobenzene derivatives, followed by cyclization to form the thiazolopyridine ring structure.
Route 2
Starting Materials: Thiourea, 2-acetamido pyridine, 4-bromobenzoyl chloride.
Reaction Conditions: Sequential reaction steps involving acid-catalyzed cyclization and substitution reactions.
Procedure: Thiourea reacts with 2-acetamido pyridine under acidic conditions to form the thiazole ring, which then undergoes further substitution with 4-bromobenzoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production involves large-scale synthesis using automated reactors to maintain precise reaction conditions. Continuous monitoring of temperature, pressure, and reactant concentrations ensures high yields and purity of the final product. Solvent recovery and recycling processes are also integral to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), primarily affecting the acetamido group.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can reduce the thiazolopyridine ring, leading to the formation of dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Dimethylformamide (DMF), chloroform (CHCl3)
Catalysts: : Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation Products: : Formation of oxidized derivatives at the acetamido group.
Reduction Products: : Formation of reduced derivatives at the thiazolopyridine ring.
Substitution Products: : Various substituted compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide exhibit promising anticancer properties. Studies have shown that derivatives of thiazolo[5,4-c]pyridine can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural frameworks have demonstrated cytotoxic effects against human colon cancer (HCT116) cells, with some derivatives showing IC50 values significantly lower than established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's thiazole and pyridine components are known for their antimicrobial properties. Research on related thiazole derivatives has reported effectiveness against a range of bacterial strains, indicating potential for development as new antimicrobial agents. The incorporation of bromine in the structure may enhance this activity by increasing lipophilicity and improving membrane penetration .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of thiazole and pyridine rings via cyclization reactions.
- Acetylation processes to introduce acetamido groups.
- Bromination steps to incorporate bromine into the aromatic ring.
These synthetic strategies not only yield the target compound but also allow for the exploration of various derivatives that may exhibit enhanced biological activities.
Case Study 1: Anticancer Screening
In a study examining the anticancer potential of thiazolo[5,4-c]pyridine derivatives, several compounds were synthesized and screened against breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values comparable to standard treatments, highlighting the potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Evaluation
A series of thiazole-based compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to this compound showed significant inhibition zones in agar diffusion assays, suggesting their potential as broad-spectrum antimicrobial agents .
Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets, including enzymes and receptors. The acetamido group facilitates binding through hydrogen bonding and van der Waals interactions, while the bromophenyl moiety enhances lipophilicity, allowing it to traverse cell membranes. The thiazolopyridine ring structure provides rigidity and specificity in binding to active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazolo[5,4-c]pyridin core in the target compound distinguishes it from analogs with thieno[3,2-c]pyridin (e.g., and ) or thieno[3,4-c]pyrrole () scaffolds. These heterocycles differ in electronic properties:
- Thieno[3,2-c]pyridin: Sulfur-rich, with a larger conjugated system that may improve stability but reduce specificity .
- Thieno[3,4-c]pyrrole: Exhibits a non-planar structure, possibly affecting binding to flat active sites (e.g., kinases or proteases) .
Substituent Effects
- 4-Bromophenyl vs. 2-Chlorophenyl () : Bromine’s larger atomic radius increases steric hindrance but may enhance halogen bonding compared to chlorine. The 4-bromophenyl group in the target compound could improve target affinity in hydrophobic pockets .
- N-(4-Bromophenyl)acetamide vs. N-(2-Methoxyphenyl)acetamide () : Methoxy groups in enhance solubility via hydrogen bonding, whereas bromine prioritizes lipophilicity, suggesting divergent therapeutic applications (e.g., CNS vs. antimicrobial agents) .
Comparative Data Table
Key Research Findings
- The thiazolo-pyridin core in the target compound may exhibit similar properties .
- Crystallography: N-Substituted phenylacetamides () form hydrogen-bonded dimers in crystal lattices, which could influence solubility and bioavailability. The 4-bromophenyl group may disrupt this, favoring monomeric interactions .
- Synthetic Complexity: Thiazolo-pyridin systems (target compound) require multi-step syntheses comparable to thieno-pyridin derivatives (), but with higher regioselectivity challenges due to sulfur-nitrogen interactions .
Biological Activity
The compound 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide is a thiazole derivative with significant potential in medicinal chemistry. This compound contains multiple heteroatoms and functional groups that enhance its biological activity, making it a candidate for further research in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.28 g/mol. Its structure features a thiazolo-pyridine core, which is known for various medicinal properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.28 g/mol |
| CAS Number | 1351605-32-7 |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine rings exhibit promising antimicrobial properties . In vitro studies have shown that derivatives similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis or disruption of cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly the MCF-7 breast cancer cell line. The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibit cytotoxic effects by inducing apoptosis in cancer cells. For instance, related thiazole derivatives have shown IC50 values indicating significant potency against tumor cells, suggesting that this compound may also possess similar properties .
The biological activity of this compound likely involves multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Apoptotic Pathways : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and eventual cell lysis.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Screening :
Q & A
Q. Biological evaluation :
- Test against isoforms of the target enzyme (e.g., kinase variants).
- Measure IC₅₀ shifts using dose-response curves (4-parameter logistic model).
Q. Computational analysis :
- Perform 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields.
- Validate with leave-one-out cross-validation (q² > 0.5 acceptable) .
Advanced: How to handle unexpected byproducts during scale-up synthesis?
Answer:
Root-cause analysis :
Reaction monitoring : Use in-situ FTIR to detect intermediates.
Byproduct identification : Isolate via preparative HPLC and characterize with NMR/HRMS .
Mechanistic study : Conduct DFT calculations (Gaussian 16) to model competing pathways.
Common issues:
- Oxidation of dihydrothiazolo ring (mitigate with N₂ sparging).
- Acetamide hydrolysis (control pH < 7.0).
Adjust stoichiometry (e.g., 1.2 eq coupling reagents) and optimize mixing efficiency (Reynolds number > 2000) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET assays.
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines).
- Solubility : Shake-flask method in PBS (pH 7.4).
Include positive controls (e.g., staurosporine for kinase inhibition) and validate with Z’-factor > 0.5 .
Advanced: How to validate target specificity in complex biological matrices?
Answer:
- Chemical proteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative.
- CRISPR-Cas9 knockout : Generate target-deficient cell lines and test activity loss.
- SPR biosensor assays : Measure binding kinetics (KD < 1 µM desirable).
For off-target effects, perform kinome-wide screening (e.g., KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
